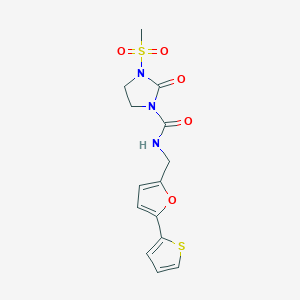

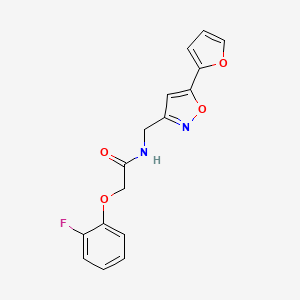

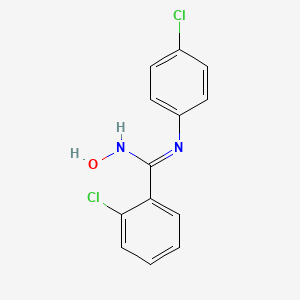

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23NO4S and its molecular weight is 361.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sigma Receptor Ligands and Antiproliferative Activity

The compound has been explored for its affinity towards sigma receptors, particularly the sigma(1) receptor. Studies have shown that derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl exhibit potent ligand activity at sigma(1) receptors, displaying significant selectivity and antiproliferative activity in rat C6 glioma cells. This suggests potential therapeutic applications in tumor research and therapy, highlighting its importance in medicinal chemistry and oncology (Berardi et al., 2005).

Photodynamic Therapy for Cancer Treatment

The compound's derivatives have been incorporated into zinc phthalocyanines, showing high singlet oxygen quantum yield. These derivatives are characterized by their spectroscopic, photophysical, and photochemical properties, proving to be useful as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The properties of these phthalocyanines, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make them promising candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Catalysis

Research has demonstrated the compound's utility in organic synthesis, particularly in enantioselective double C-H activation of dihydronaphthalenes. This process generates new stereogenic centers with high stereoselectivity, which is crucial in the synthesis of complex organic molecules. Such reactions offer a glimpse into the compound's role in advancing synthetic methodologies, enabling the construction of stereochemically rich compounds with potential pharmaceutical applications (Davies & Jin, 2005).

Antidepressant Agents

A derivative of the compound, A-80426, showcases a new class of structural agents combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity. This profile suggests its utility in the treatment of depression, representing an innovative approach to designing antidepressant drugs. The combined activities may offer advantages over existing therapies by targeting multiple pathways involved in depression (Meyer et al., 1995).

Antibacterial Agents

Compounds synthesized from naphthalen-1-amine and 4-methylbenzenesulfonyl chloride, further substituted to produce N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, have shown potent antibacterial activity. This highlights the compound's relevance in developing new antibacterial agents to combat resistant bacterial strains, addressing the urgent need for novel antibiotics in the face of growing antimicrobial resistance (Abbasi et al., 2015).

Propiedades

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-14-11-17(24-2)7-8-18(14)25(22,23)20-13-19(21)10-9-15-5-3-4-6-16(15)12-19/h3-8,11,20-21H,9-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACNPOMHKCPMGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)

![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)

![N-[(4-chlorophenyl)methyl]-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2484308.png)

![N-(4-methoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2484310.png)

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2484311.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide](/img/structure/B2484313.png)